3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Overview
Description
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is a chemical compound with the molecular formula C₉H₁₈ClNO₂S and a molecular weight of 239.07 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which contributes to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR
Biochemical Pathways
By antagonizing the GABAAR, this compound disrupts the normal function of the GABAergic system, one of the main inhibitory neurotransmitter systems in the brain . This can lead to an increase in neuronal excitability, potentially affecting various downstream neurological processes.
Pharmacokinetics
The ADME properties of 3-Thia-9-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex, given its impact on the GABAergic system . By blocking GABAAR, it could potentially lead to a variety of neurological effects, depending on the specific context within the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thia-amine precursor with an oxidizing agent to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar solvents such as methanol or ethanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The industrial process may include:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A structurally similar compound with different substituents on the spirocyclic ring.
3-Thia-9-azaspiro[5.5]undecane: Without the 3,3-dioxide functional group, this compound has different reactivity and properties.
Uniqueness
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAUHMFQOKMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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